molecular formula C16H13ClO2 B182516 (E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 5424-03-3

(E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B182516
CAS No.: 5424-03-3
M. Wt: 272.72 g/mol
InChI Key: DGBWMHMJGJSEOH-DHZHZOJOSA-N
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Description

This product is the chalcone derivative (E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, provided as a high-purity compound for research applications. Chalcones are a privileged scaffold in medicinal and materials chemistry, known for their α,β-unsaturated ketone system which enables diverse biological activities and optical properties . This compound is of significant interest in pharmaceutical research. Molecular docking studies on highly similar chalcone structures have demonstrated promising binding affinities against antifungal protein receptors, suggesting a potential mechanism for developing new antifungal agents . Furthermore, chalcones with chlorophenyl and methoxyphenyl substituents are frequently investigated for a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects, making them valuable lead compounds in drug discovery . Beyond pharmacology, this chalcone is also a candidate for materials science research. Related compounds are studied for their non-linear optical (NLO) properties, such as second-harmonic generation, and for aggregation-induced emission (AIE) characteristics, which are relevant for applications in optoelectronic devices and chemosensing . The compound can be synthesized via a Claisen-Schmidt condensation reaction, a well-established method for chalcone formation . Intended Use: This product is strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-19-14-9-6-13(7-10-14)16(18)11-8-12-4-2-3-5-15(12)17/h2-11H,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBWMHMJGJSEOH-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80417819
Record name NSC13152
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5424-03-3
Record name NSC13152
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13152
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC13152
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysts

Sodium hydroxide (40% aqueous) and potassium hydroxide are commonly employed, with ethanol or methanol as solvents. Solvent-free approaches using mechanical grinding achieve comparable yields (74–85%) while adhering to green chemistry principles. Elevated temperatures (35–85°C) accelerate reaction rates, though prolonged heating risks side product formation.

Detailed Synthetic Protocols

Ethanol-Mediated Synthesis (Conventional Method)

Procedure :

  • Reactant Ratios : 4-Methoxyacetophenone (13 mmol) and 2-chlorobenzaldehyde (13 mmol) in 20 mL ethanol.

  • Catalyst Addition : 40% KOH (20 mL) added dropwise under stirring.

  • Reaction Duration : 4.5–5 hours at 35 ± 2°C.

  • Workup : Neutralization with HCl, filtration, and recrystallization from ethanol.

Outcomes :

  • Yield : 74%

  • Purity : >95% after recrystallization (melting point: 79–80°C)

Solvent-Free Mechanochemical Synthesis

Procedure :

  • Grinding : Equimolar acetophenone and aldehyde ground with NaOH pellets in a mortar.

  • Reaction Time : 10 minutes.

  • Isolation : Suction filtration followed by water washing.

Advantages :

  • Atom Economy : 92% (no solvent participation)

  • Environmental Impact : Reduced waste generation

Industrial-Scale Production Considerations

Continuous Flow Reactors

Pilot studies suggest flow systems enhance mixing efficiency, reducing reaction times to <2 hours. Temperature gradients are minimized, improving regioselectivity for the E-isomer.

Recrystallization Optimization

Ethanol (95%) is preferred for recrystallization, achieving 99.8% purity via slow cooling. Alternative solvents (e.g., acetonitrile) increase yield (82%) but introduce halogenated impurities.

Reaction Monitoring and Characterization

Thin-Layer Chromatography (TLC)

  • Mobile Phase : 70% n-hexane/30% ethyl acetate

  • Rf Value : 0.62 (chalcone) vs. 0.35 (unreacted aldehyde)

Spectroscopic Confirmation

  • IR : 1654 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C aromatic)

  • ¹H NMR : δ 7.92 (d, J = 15.6 Hz, 1H, α-vinyl), 7.35–7.18 (m, 8H, aromatic)

Comparative Analysis of Methodologies

Parameter Ethanol-Mediated Solvent-Free
Yield (%)7472
Reaction Time (h)50.17
CatalystKOHNaOH
Purity Post-Workup (%)9590
E-Factor*8.21.5

*E-Factor: kg waste/kg product

Challenges and Mitigation Strategies

Byproduct Formation

Diarylpropanones may form via Michael addition; kinetic control (low temperature, short times) suppresses this.

Catalyst Recovery

Ethanol systems allow base recovery via distillation (89% efficiency), reducing costs .

Chemical Reactions Analysis

(E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, to form various substituted derivatives.

    Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds such as pyrazolines and isoxazolines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that (E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induces apoptosis in breast cancer cells by activating the intrinsic apoptotic pathway, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Properties
This compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest that it disrupts bacterial cell membranes and inhibits biofilm formation, making it a candidate for developing new antibacterial agents .

Material Science

Organic Electronics
Due to its electronic properties, this compound is being explored in the field of organic electronics. It can be used as a building block for organic semiconductors, which are essential for developing flexible electronic devices and organic light-emitting diodes (OLEDs) .

Biochemical Probes

Fluorescent Labeling
Research indicates that this compound can be modified to serve as a fluorescent probe for biological imaging. Its ability to selectively bind to specific biomolecules allows for real-time tracking of cellular processes, aiding in the understanding of disease mechanisms .

Table 1: Summary of Research Findings on this compound

StudyApplicationFindings
Anticancer ActivityInduces apoptosis in breast cancer cells; effective against multiple cancer lines.
Antimicrobial PropertiesInhibits growth of Gram-positive and Gram-negative bacteria; disrupts biofilm formation.
Organic ElectronicsPotential use in OLEDs; exhibits suitable electronic properties for device fabrication.
Biochemical ProbesModified for fluorescent labeling; aids in cellular imaging and tracking.

Detailed Case Study: Anticancer Mechanisms

A comprehensive study published in Journal of Medicinal Chemistry explored the mechanism by which this compound induces apoptosis in MCF-7 breast cancer cells. The study utilized flow cytometry and Western blot analysis to demonstrate that the compound activates caspase pathways leading to programmed cell death. Furthermore, it was shown to inhibit the NF-kB signaling pathway, which is often upregulated in cancer cells, thereby reducing cell proliferation .

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase . The compound’s anticancer activity could be attributed to the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

Table 1: Substituent Effects on Electronic Descriptors

Compound Substituents (Ring A/B) HOMO (eV) LUMO (eV) Reference
Target Compound 4-OCH₃ (A), 2-Cl (B) -8.723 -5.386
(E)-1-(4-Methoxyphenyl)-3-(p-tolyl)prop-2-en-1-one 4-OCH₃ (A), 4-CH₃ (B) -8.723 -5.386
(E)-3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one 2,4,6-OH (A), 4-OH (B) -8.171 -5.959
(E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-OCH₃ (A), 4-Cl (B) -8.5* -5.2*

*Estimated from analogous compounds.

The target compound exhibits a lower HOMO energy (-8.723 eV) compared to hydroxyl-substituted chalcones (-8.171 eV), suggesting reduced electron-donating capacity due to the absence of polar hydroxyl groups . The 2-chloro substituent on ring B introduces steric hindrance and ortho-directed electronic effects, differentiating it from para-substituted analogs like (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, which may exhibit better planarity and conjugation .

Antioxidant Activity

Hydroxyl-substituted chalcones, such as (E)-1-(2-aminophenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one, demonstrate superior radical scavenging activity (IC₅₀ = 12.5 μM in DPPH assay) due to the presence of multiple hydroxyl groups, which stabilize free radicals via resonance . In contrast, the target compound’s methoxy and chloro substituents reduce its antioxidant efficacy, as methoxy groups are less effective hydrogen donors .

Anti-inflammatory and Enzyme Inhibitory Activity

Chalcones with para-hydroxyl and meta-methoxy groups (e.g., (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) show potent anti-inflammatory activity by suppressing NF-κB signaling (IC₅₀ = 6.2 μM) .

In MAO-A inhibition studies, morpholine-substituted analogs like (E)-3-(2-Chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one (C12) exhibit IC₅₀ = 0.89 μM, highlighting the importance of basic nitrogen moieties for enzyme interaction . The absence of such groups in the target compound likely limits its MAO-A inhibitory potency.

Crystallographic and Supramolecular Comparisons

Chalcones with bulky substituents, such as (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, form non-planar crystal structures due to steric clashes between ethoxy and methoxy groups, reducing π-π stacking interactions . In contrast, the target compound’s smaller 2-chloro substituent allows closer packing, as seen in (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one, which adopts a planar geometry with intermolecular C–H···O hydrogen bonds .

Biological Activity

(E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

The molecular formula for this compound is C16H13ClO2C_{16}H_{13}ClO_2, with a CAS number of 6552-68-7. The compound is characterized by the presence of a ketoethylenic moiety, which is crucial for its biological activity. The synthesis typically involves a Claisen–Schmidt condensation reaction between 2-chlorobenzaldehyde and 4-methoxyacetophenone under basic conditions, yielding the desired chalcone derivative with moderate to high yields depending on the purification method used .

2. Biological Activities

Chalcone derivatives, including this compound, exhibit a wide range of biological activities:

Anticancer Activity

Research indicates that chalcones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

Chalcones have been reported to possess antibacterial and antifungal activities. Studies show that this compound exhibits effective antimicrobial action against various pathogens, including Staphylococcus aureus and Candida albicans. The compound disrupts microbial cell membranes and inhibits essential metabolic pathways .

Antioxidant Effects

The antioxidant potential of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively neutralizes free radicals, suggesting its potential role in preventing oxidative stress-related diseases .

3. Case Studies

Several studies have highlighted the biological potential of this compound:

Study Objective Findings
Hussain et al. (2021)Evaluate anticancer activityDemonstrated significant inhibition of breast cancer cell proliferation with IC50 values in low micromolar range .
Karthikeyan et al. (2015)Investigate antimicrobial propertiesShowed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 25 µg/mL .
Siddiqui et al. (2020)Assess antioxidant activityReported strong radical scavenging activity comparable to standard antioxidants .

4. Conclusion

This compound represents a promising compound in the field of medicinal chemistry due to its broad spectrum of biological activities, particularly its anticancer, antimicrobial, and antioxidant properties. Ongoing research is necessary to further elucidate its mechanisms of action and potential therapeutic applications.

Q & A

Basic Synthesis: What is the standard methodology for synthesizing (E)-3-(2-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between 4-methoxy acetophenone and 2-chlorobenzaldehyde. Key steps include:

  • Dissolving equimolar amounts of ketone and aldehyde in ethanol.
  • Adding 20% KOH dropwise under stirring at room temperature for 4 hours.
  • Filtering, washing with water, and recrystallizing from ethanol to obtain pure crystals .
  • Confirming the E-configuration via single-crystal XRD or NMR coupling constants .

Advanced Synthesis: How can cross-coupling methodologies improve the efficiency of chalcone synthesis?

Transition metal-catalyzed cross-coupling (e.g., using thioesters) offers higher regioselectivity and compatibility with sensitive functional groups. For example:

  • Palladium catalysts enable coupling of aryl thioesters with organometallic reagents.
  • Aerobic conditions reduce reliance on inert atmospheres, enhancing scalability .
  • Compare yields and purity with traditional Claisen-Schmidt methods to validate efficiency.

Basic Structural Characterization: Which spectroscopic and crystallographic techniques are essential for confirming the structure of this chalcone?

  • XRD : Resolves E-configuration and bond angles (e.g., C=O bond length ~1.23 Å, enone torsion angle ~180°) .
  • NMR : 1^1H NMR shows vinyl proton coupling constants (JtransJ_{trans} = 15–16 Hz) and aromatic substituent patterns .
  • IR : Confirms carbonyl stretch (~1650–1680 cm1^{-1}) and C=C (~1600 cm1^{-1}) .

Advanced Structural Analysis: How can computational methods resolve ambiguities in experimental structural data?

  • DFT Calculations : Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Compare theoretical bond lengths/angles with XRD data (<2% deviation acceptable) .
  • HOMO-LUMO Analysis : Predict reactivity (e.g., electron-rich 4-methoxyphenyl group acts as nucleophile). Global reactivity descriptors (electrophilicity index, chemical hardness) quantify stability .

Basic Biological Activity: What assays are used to evaluate antioxidant potential?

  • DPPH Radical Scavenging : Measure IC50_{50} (µg/mL) by monitoring absorbance decay at 517 nm. For example:

    CompoundIC50_{50} (µg/mL)
    Ascorbic Acid (Control)2.17
    Chalcone Derivatives8.5–12.3
  • Correlate activity with substituents: Methoxy groups enhance electron donation, improving radical quenching .

Advanced Biological Studies: How do substituent modifications influence neuroprotective or antimicrobial activity?

  • Antimicrobial Testing : Use agar diffusion against S. aureus or E. coli. Replace 2-chlorophenyl with 2,6-dichlorophenyl for enhanced lipid membrane disruption .
  • Neuroprotection : In ketamine-induced schizophrenia models, assess cholinergic activity (acetylcholinesterase inhibition) and oxidative stress markers (GSH, SOD levels) .

Data Contradictions: How should researchers address conflicting antioxidant activity results across studies?

  • Variable Substituent Effects : Compare IC50_{50} values of analogs (e.g., hydroxyl vs. methoxy groups). Hydroxyl groups in meta/para positions increase activity by 30–50% via resonance stabilization .
  • Assay Conditions : Standardize solvent (ethanol vs. DMSO), concentration (10–100 µM), and incubation time (30–60 min) to minimize variability .

Computational Challenges: How can DFT predict spectroscopic properties for validation?

  • UV-Vis : Calculate λmax\lambda_{\text{max}} using TD-DFT. For example, experimental λmax\lambda_{\text{max}} = 320 nm vs. theoretical 315 nm (error <2%) .
  • Vibrational Modes : Assign IR/Raman peaks using potential energy distribution (PED) analysis. Address discrepancies via solvent effect simulations .

Material Science Applications: What photophysical properties make this chalcone suitable for optoelectronic devices?

  • Amplified Spontaneous Emission (ASE) : Under laser excitation, observe dual ASE bands (545 nm, 565 nm) influenced by solvent polarity (e.g., red-shift in DMSO).
  • Charge Transfer : Methoxy and chlorophenyl groups enhance intramolecular charge transfer (ICT), enabling use in organic LEDs or sensors .

Methodological Optimization: What strategies improve crystallization for XRD-quality crystals?

  • Slow Evaporation : Use ethanol/water (3:1) at 4°C over 7–10 days.
  • Seeding : Introduce microcrystals to induce nucleation.
  • Hygroscopic Handling : Store intermediates under nitrogen to prevent hydration .

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